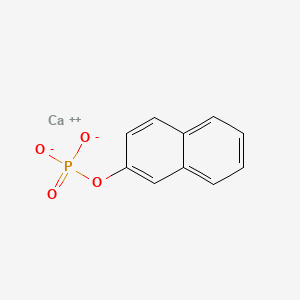
Calcium naphthalen-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium naphthalen-2-yl phosphate is an organophosphate compound that combines calcium ions with naphthalen-2-yl phosphate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium naphthalen-2-yl phosphate can be synthesized through a reaction between calcium salts and naphthalen-2-yl phosphate. One common method involves the precipitation of this compound from an aqueous solution containing calcium chloride and sodium naphthalen-2-yl phosphate. The reaction is typically carried out at room temperature with constant stirring to ensure complete precipitation .
Industrial Production Methods
Industrial production of this compound often involves large-scale precipitation methods similar to the laboratory synthesis. The process may include additional steps such as filtration, washing, and drying to obtain a pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Calcium naphthalen-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The naphthalen-2-yl group can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl phosphate derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new chemical groups into the naphthalen-2-yl moiety .
Aplicaciones Científicas De Investigación
Calcium naphthalen-2-yl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a component in medical imaging agents.
Industry: This compound is used in the production of specialty chemicals and materials, including coatings and polymers
Mecanismo De Acción
The mechanism of action of calcium naphthalen-2-yl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, influencing various cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-naphthyl dihydrogen phosphate: An aryl phosphate resulting from the formal condensation of phosphoric acid with 2-naphthol.
1-naphthyl phosphate, calcium salt trihydrate: A similar compound with a different naphthyl group position.
Uniqueness
Calcium naphthalen-2-yl phosphate is unique due to its specific combination of calcium ions and naphthalen-2-yl phosphate, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
83817-45-2 |
|---|---|
Fórmula molecular |
C10H7CaO4P |
Peso molecular |
262.21 g/mol |
Nombre IUPAC |
calcium;naphthalen-2-yl phosphate |
InChI |
InChI=1S/C10H9O4P.Ca/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+2/p-2 |
Clave InChI |
MPIBXADBMJKANU-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Ca+2] |
Números CAS relacionados |
13095-41-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12277244.png)
![2-(naphthalen-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12277252.png)

![tetrasodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12277267.png)
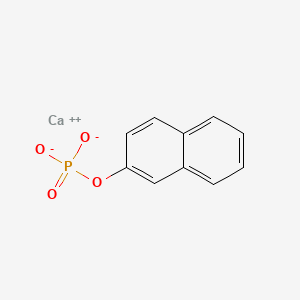
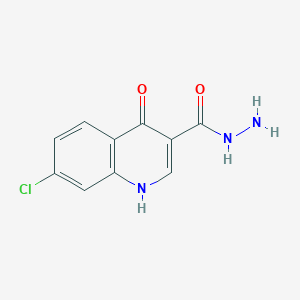
![Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate](/img/structure/B12277282.png)
![2,4-Bis{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidine](/img/structure/B12277285.png)
![2-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12277286.png)
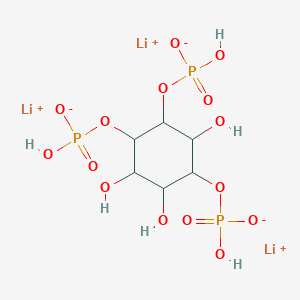

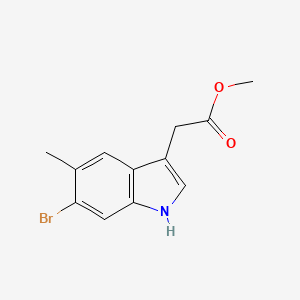
![N-[5-(diethylamino)pentan-2-yl]cyclobutanamine](/img/structure/B12277312.png)
